Structural Differentiation: N,N-Diethylacetamide Side Chain vs. Common N-Aryl and N-Cycloalkyl Acetamide Analogs
CAS 1359319-76-8 carries an N,N-diethylacetamide side chain, whereas the majority of biologically characterised [1,2,4]triazolo[4,3-a]quinoxaline-5(4H)-yl acetamides in the literature bear N-aryl or N-cycloalkyl substituents (e.g., N-phenyl, N-(m-tolyl), N-cyclohexyl, N-mesityl) [1]. The N,N-diethyl group is electron-donating and lacks the aromatic ring system present in N-aryl analogs, which is predicted to alter both the compound's hydrogen-bond acceptor capacity and its lipophilicity (cLogP). No head-to-head pharmacological comparison between the N,N-diethyl variant and any specific N-aryl or N-cycloalkyl analog has been published. This evidence is class-level inference based on cheminformatic comparison of chemical structures only.
| Evidence Dimension | Acetamide N-substituent identity and predicted physicochemical profile |
|---|---|
| Target Compound Data | N,N-diethyl; MW 313.36; H-bond acceptors: 5; no aromatic ring on side chain |
| Comparator Or Baseline | N-phenylacetamide analog (MW ~347); N-cyclohexylacetamide analog (MW ~353); both carry additional aromatic/alicyclic ring |
| Quantified Difference | No quantitative biological comparison data available. Structural difference only. |
| Conditions | Cheminformatic comparison based on 2D structure; no assay data. |
Why This Matters
The N,N-diethyl side chain confers distinct physicochemical properties that may translate into differential membrane permeability, solubility, and target-binding kinetics relative to aromatic-substituted analogs, making this compound a valuable comparator in SAR exploration.
- [1] El-Adl K, El-Helby AA, Sakr H, Elwan A. Design, synthesis, molecular docking and anti-proliferative evaluations of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors. Bioorg Chem. 2020;105:104399. View Source
